![molecular formula C23H23N5O3S B2468241 2-((7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-(3-ethylphenyl)acetamide CAS No. 1223861-94-6](/img/structure/B2468241.png)

2-((7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-(3-ethylphenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

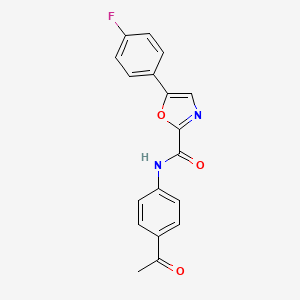

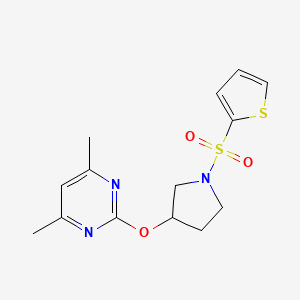

The compound “2-((7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-(3-ethylphenyl)acetamide” is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . These compounds are synthesized as potential antiviral and antimicrobial agents . They are synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .

Synthesis Analysis

The synthesis of these compounds involves the use of 2,3-dichloropyrazine as the starting material . The hydrazine group of the compound is substituted via a nucleophilic reaction using hydrazine hydrate in the presence of the starting material in ethanol .Molecular Structure Analysis

The molecular structure of these compounds is characterized using various techniques such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include aromatic nucleophilic substitution and reactions with different amines and triazole-2-thiol .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds are characterized by their melting points, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis . For example, one of the compounds has a melting point of 210-212°C .Aplicaciones Científicas De Investigación

Synthesis and Biological Applications

Heterocyclic Compound Synthesis : The synthesis of various heterocycles incorporating a thiadiazole moiety, such as pyrrole, pyridine, coumarin, thiazole, and triazolo[1,5-a]pyrimidine derivatives, has been explored for their potential insecticidal agents against Spodoptera littoralis. This research demonstrates the versatility of related compounds in generating new bioactive molecules with potential agricultural applications (Fadda et al., 2017).

Antibacterial and Antifungal Activities : New pyrazoline and pyrazole derivatives bearing benzenesulfonamide moieties have been synthesized and showed significant antimicrobial activity against various Gram-negative and Gram-positive bacteria, as well as yeast-like fungi. This suggests the potential for these compounds in developing new antimicrobial agents (Hassan, 2013).

Coordination Complexes and Antioxidant Activity : Novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives have been characterized and shown to possess significant antioxidant activity. The study emphasizes the potential of these compounds in medicinal chemistry, particularly in designing drugs with antioxidant properties (Chkirate et al., 2019).

Antimicrobial Evaluation of Pyrido and Thiazolo Derivatives : The synthesis of novel polynuclear pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines and thiazolo[3',2':2,3][1,2,4]triazolo[1,5-a]pyridines has been carried out, with these compounds being screened for their antimicrobial activity. Such studies contribute to the search for new compounds with potential therapeutic applications in combating microbial infections (El‐Kazak & Ibrahim, 2013).

Anticancer and Antimicrobial Activity of Triazolo Derivatives : Research into the synthesis of [1,2,4]triazolo[1,5-c][1,2,4]triazine and pyrazolo[5,1-c][1,2,4]triazine derivatives incorporating an antipyrine moiety has unveiled compounds with notable anticancer and antimicrobial activities. This underscores the potential of such derivatives in the development of new therapeutic agents (Riyadh, Kheder, & Asiry, 2013).

Direcciones Futuras

Propiedades

IUPAC Name |

2-[[7-(4-ethoxyphenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]-N-(3-ethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N5O3S/c1-3-16-6-5-7-17(14-16)24-20(29)15-32-23-26-25-21-22(30)27(12-13-28(21)23)18-8-10-19(11-9-18)31-4-2/h5-14H,3-4,15H2,1-2H3,(H,24,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZQUBKPNDMBVMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)NC(=O)CSC2=NN=C3N2C=CN(C3=O)C4=CC=C(C=C4)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-(3-ethylphenyl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Dimethyl tricyclo[8.2.0.04,7]dodeca-5,11-diene-5,11-dicarboxylate](/img/structure/B2468161.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2468163.png)

![N-(2-Methoxyphenyl)-4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidine-1-carboxamide](/img/structure/B2468168.png)

![2-(2,4-difluorophenoxy)-N-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)acetamide](/img/structure/B2468171.png)

![1-(2,2-Dimethyl-1,8-dioxa-4-azaspiro[5.5]undecan-4-yl)prop-2-en-1-one](/img/structure/B2468172.png)

![N-(4-(difluoromethoxy)phenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2468173.png)

![1-butyl-2-[(E)-[(2-fluorophenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile](/img/structure/B2468174.png)